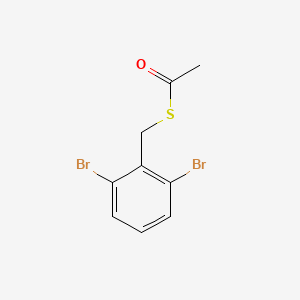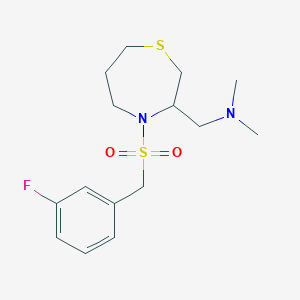![molecular formula C12H17NO B2675301 spiro[adamantane-2,2'-azetidine]-4'-one CAS No. 59592-02-8](/img/structure/B2675301.png)
spiro[adamantane-2,2'-azetidine]-4'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] is a type of spiro-heterocycle, which has received special attention in medicinal chemistry due to its promising biological activity . Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Synthesis Analysis
Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . The synthesis of the spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .Molecular Structure Analysis
The molecular structure of spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] is characterized by two rings sharing the same atom, the quaternary spiro carbon . Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms .Chemical Reactions Analysis
The reaction happens through a homo benzotetramisole (HBTM)-catalyzed Mannich/lactamization cascade reaction of isatin-derived imines with aryl acetic acids .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Evaluation
Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] analogues have been synthesized to explore their anticonvulsant activity, evaluating the role of the carboxylic acid group as an essential substituent in valproic acid. These compounds have shown varying degrees of activity, indicating potential for further exploration in anticonvulsant drug development (Scott et al., 1985).
Novel Structural Motifs in Natural Product Synthesis
The structural framework of spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] has been identified as a key element in the synthesis of natural product analogues, such as antibiotics and anticancer agents. This emphasizes its role in deriving novel compounds with significant biological activity (Cuny, 2020).
Advanced Synthetic Intermediate for Neurophysical Properties
The compound has served as an advanced synthetic intermediate in the synthesis of histrionicotoxin derivatives, showcasing its utility in creating compounds with unique structural features and useful neurophysical properties (Kim et al., 2000).
Drug Discovery Applications
Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] derivatives have found application in drug discovery, particularly in the synthesis of multifunctional spirocycles from common cyclic carboxylic acids. These derivatives have shown enhanced activity and reduced toxicity compared to existing drugs, suggesting their potential in novel drug development (Kirichok et al., 2018).
Anti-inflammatory Activity
The preparation of novel substituted spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] derivatives has been reported with potential anti-inflammatory activity. This highlights the compound's relevance in the development of new therapeutic agents (Mullen et al., 1987).
Wirkmechanismus
Eigenschaften
IUPAC Name |
spiro[adamantane-2,4'-azetidine]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-11-6-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWSDRQHNIVGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
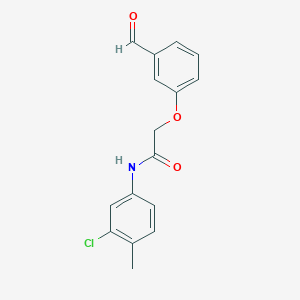
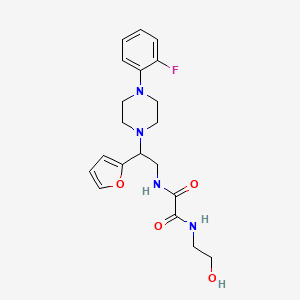


![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)
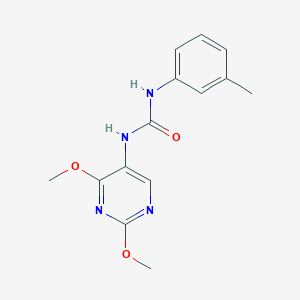

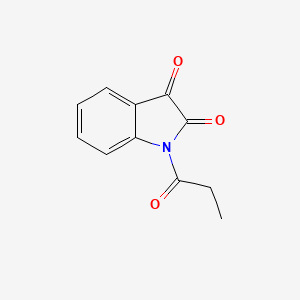
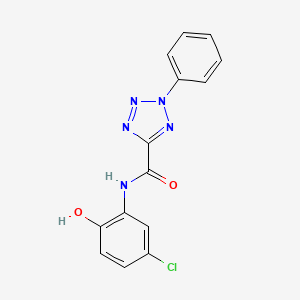
![N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2675234.png)
![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)

